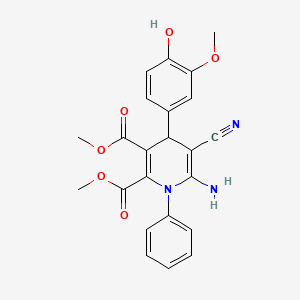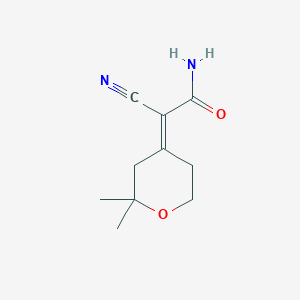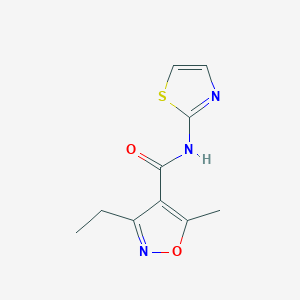![molecular formula C26H22N2O2 B4844924 {1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B4844924.png)
{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}(phenyl)methanone
説明
{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}(phenyl)methanone, commonly known as DQ-11, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DQ-11 is a synthetic compound that has been synthesized through a specific method, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of DQ-11 is not fully understood, but studies have shown that it works by inhibiting specific enzymes and signaling pathways in cells. DQ-11 has been shown to inhibit the activity of AKT and mTOR, which are important signaling pathways that play a role in cell growth and proliferation. DQ-11 has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
DQ-11 has been shown to have several biochemical and physiological effects. Studies have shown that DQ-11 can induce apoptosis, or programmed cell death, in cancer cells. DQ-11 has also been shown to reduce the expression of proteins that are involved in cell proliferation and survival. In addition, DQ-11 has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of several diseases.
実験室実験の利点と制限
One of the main advantages of using DQ-11 in lab experiments is its specificity. DQ-11 has been shown to selectively inhibit specific enzymes and signaling pathways, which makes it a valuable tool for studying the role of these pathways in disease development. However, one of the limitations of using DQ-11 in lab experiments is its potential toxicity. Studies have shown that DQ-11 can be toxic to certain cell types, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of DQ-11. One potential direction is the development of more specific and potent analogs of DQ-11. Another potential direction is the use of DQ-11 in combination with other drugs to enhance its anticancer properties. Additionally, further studies are needed to fully understand the mechanism of action of DQ-11 and its potential applications in the treatment of neurodegenerative diseases.
科学的研究の応用
DQ-11 has been extensively studied for its potential applications in scientific research. One of the main applications of DQ-11 is in the field of cancer research. Studies have shown that DQ-11 has anticancer properties and can inhibit the growth of cancer cells. DQ-11 has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that DQ-11 can reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease.
特性
IUPAC Name |
2-(3-benzoylindol-1-yl)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2/c29-25(28-16-8-12-19-9-4-6-14-23(19)28)18-27-17-22(21-13-5-7-15-24(21)27)26(30)20-10-2-1-3-11-20/h1-7,9-11,13-15,17H,8,12,16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXYMQJLZWEPNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=C(C4=CC=CC=C43)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-[3-(phenylcarbonyl)-1H-indol-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B4844852.png)

![ethyl 2-[({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4844885.png)
![ethyl 5-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4844892.png)
![N-(3-chloro-4-methylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4844915.png)
![2-chloro-N-({[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4844916.png)
![1-[(4-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4844923.png)
![4-(3,4-dihydro-1(2H)-quinolinyl)-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,3,5-triazin-2-amine](/img/structure/B4844932.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B4844934.png)
![ethyl 2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4844941.png)

![5-({1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4844957.png)
![4-{[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide](/img/structure/B4844961.png)